2-Bromo-7-chloronaphthalene

Descripción general

Descripción

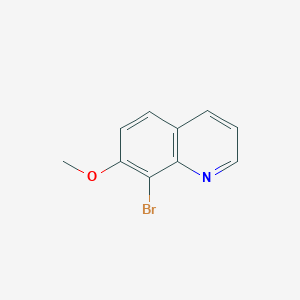

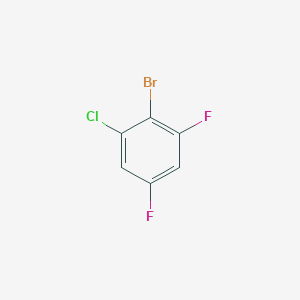

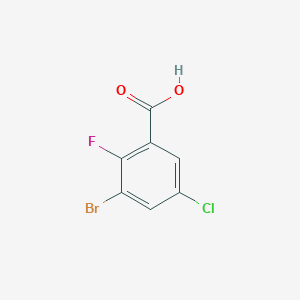

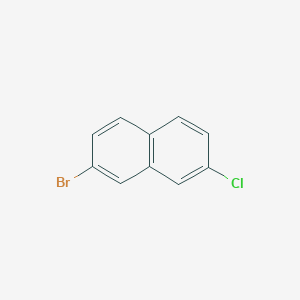

2-Bromo-7-chloronaphthalene is an organic compound that belongs to the naphthalene family of compounds . It is used in various industrial applications. Its molecular formula is C10H6BrCl .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with bromine and chlorine substituents . The molecular weight of this compound is 241.51 g/mol .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reaction Mechanisms

One of the primary applications of 2-Bromo-7-chloronaphthalene in scientific research relates to its role in chemical synthesis and understanding reaction mechanisms. For instance, the study of SRN1 reactions (nucleophilic substitution reactions involving radical anions) of aryl halides with carbanions initiated by sodium amalgam in liquid ammonia has been significant. Such reactions are pivotal in organic synthesis, where this compound and similar compounds can act as substrates or intermediates. The reactions offer insights into the selectivity and efficiency of halogen-substituted naphthalenes in various organic transformations, highlighting their utility in synthesizing complex organic molecules without reducing the aromatic moiety or the ketone functionality (E. Austin, C. Ferrayoli, R. Alonso, R. Rossi, 1993).

Environmental Science and Pollutant Analysis

This compound is also studied within the context of environmental science, especially concerning the formation of toxic compounds like dioxins and furans through thermal processes. Research has shown that the pyrolysis and oxidation of halogenated phenols, including compounds structurally related to this compound, can lead to the formation of these hazardous by-products. These studies are critical for understanding the environmental impact of incinerating materials containing halogenated compounds and for developing strategies to minimize the formation of harmful pollutants (Catherine S Evans, B. Dellinger, 2005).

Photocatalytic Decomposition

In the field of environmental remediation, this compound serves as a subject in studies exploring the photocatalytic decomposition of persistent organic pollutants. Research involving TiO2 assisted photocatalytic decomposition in aqueous systems has demonstrated the efficiency of this method in breaking down 2-Chloronaphthalene, a compound closely related to this compound. Such studies underscore the potential of photocatalytic processes in treating water contaminated with halogenated naphthalenes, transforming them into less harmful compounds (J. Qi, Chen Wang, Jing Sun, Shu-ping Li, 2019).

Advanced Material Synthesis

Further research into this compound and related compounds focuses on their role in the synthesis of advanced materials, including organic alloys and polymers. Investigations into the isomorphism and interaction between methyl and halogen on naphthalene derivatives offer insights into the structural stability and properties of these materials. Understanding these interactions aids in the development of novel materials with tailored properties for various applications, from electronics to coatings (T. Calvet, M. A. Cuevas-Diarte, Y. Haget, D. Mondieig, I. C. Kok, M. Verdonk, J. C. Miltenburg, H. Oonk, 1999).

Safety and Hazards

2-Bromo-7-chloronaphthalene is classified as a warning signal word . It has several precautionary statements including P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others . It also has hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Análisis Bioquímico

Biochemical Properties

2-Bromo-7-chloronaphthalene plays a role in biochemical reactions as a reactant in the preparation of heterocyclic compoundsThe compound’s halogenated structure may influence its reactivity and binding affinity with certain enzymes and proteins, potentially affecting the outcome of biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively studied. Its structural similarity to other halogenated naphthalenes suggests it may influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function could be mediated through interactions with cellular receptors or enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability under different conditions, such as temperature and pH, can influence its long-term effects on cellular function. In vitro and in vivo studies are needed to assess the temporal effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses could lead to adverse effects. Threshold effects and toxicological profiles need to be established through comprehensive studies to determine safe and effective dosage ranges for this compound .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Detailed studies are required to map the metabolic pathways and identify key enzymes involved in the metabolism of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in biochemical applications .

Propiedades

IUPAC Name |

2-bromo-7-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTANKRXEFSANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679989 | |

| Record name | 2-Bromo-7-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321939-67-7 | |

| Record name | 2-Bromo-7-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine](/img/structure/B1524269.png)